molecular formula C14H8BrN5S B276441 6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276441
M. Wt: 358.22 g/mol
InChI Key: HKVRTEUHJILCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has attracted the attention of many researchers in recent years due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to exhibit anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the development of new formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic applications. Finally, more pre-clinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most commonly used methods involves the condensation of 3-(2-pyridinyl)-1,2,4-triazole-5-thiol with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Scientific Research Applications

The potential therapeutic applications of 6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in several studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

properties

Molecular Formula

C14H8BrN5S

Molecular Weight

358.22 g/mol

IUPAC Name

6-(3-bromophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8BrN5S/c15-10-5-3-4-9(8-10)13-19-20-12(17-18-14(20)21-13)11-6-1-2-7-16-11/h1-8H

InChI Key

HKVRTEUHJILCEY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Origin of Product

United States

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